
Polyoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyoxin is a natural product that belongs to the class of antibiotics known as nucleoside antibiotics. It was first discovered in the 1950s and is produced by the fungus Streptomyces cacaoi. Polyoxin is known for its antifungal and insecticidal properties and has been extensively studied for its potential applications in agriculture and medicine.
作用機序
Polyoxin works by inhibiting the synthesis of chitin, a key component of fungal cell walls. This leads to the disruption of fungal cell growth and ultimately, cell death. Polyoxin has also been shown to have insecticidal properties, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects:
Polyoxin has been shown to have a number of biochemical and physiological effects on both fungi and insects. In fungi, polyoxin inhibits the synthesis of chitin, which is essential for cell wall formation. This leads to the disruption of cell growth and ultimately, cell death. In insects, polyoxin has been shown to disrupt the formation of the cuticle, which is essential for insect survival.
実験室実験の利点と制限
Polyoxin has several advantages for use in lab experiments. It is a natural product, which means that it is less likely to have toxic effects on cells or organisms. It is also effective against a wide range of fungal pathogens, making it a useful tool for studying fungal biology and pathogenesis. However, polyoxin can be difficult to obtain in large quantities, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on polyoxin. One area of interest is the development of new formulations of polyoxin for use in agriculture. This could involve the use of polyoxin in combination with other antifungal agents to increase its effectiveness. Another area of interest is the development of new methods for synthesizing polyoxin, which could increase its availability and reduce its cost. Finally, there is ongoing research on the potential use of polyoxin as a treatment for fungal infections in humans, particularly those caused by Candida species.
合成法
Polyoxin is a complex molecule that is difficult to synthesize chemically. The most common method of producing polyoxin is through fermentation of the fungus Streptomyces cacaoi. This involves growing the fungus in a nutrient-rich medium and then isolating and purifying the polyoxin produced by the fungus.
科学的研究の応用
Polyoxin has been extensively studied for its potential applications in agriculture and medicine. In agriculture, polyoxin has been shown to be effective against a wide range of fungal pathogens that can cause crop damage and yield loss. In medicine, polyoxin has been investigated as a potential treatment for fungal infections, particularly those caused by Candida species.
特性
CAS番号 |
11113-80-7 |
|---|---|
製品名 |
Polyoxin |
分子式 |
C11H13N3O8 |
分子量 |
315.24 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1 |
InChIキー |
YEBIHIICWDDQOL-YBHNRIQQSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |
同義語 |
POLYOXINS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



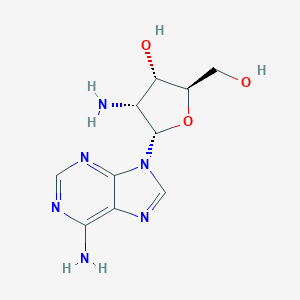
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
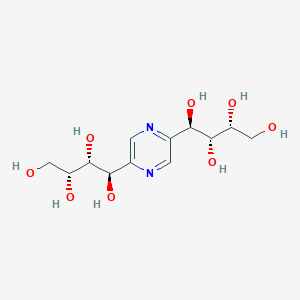
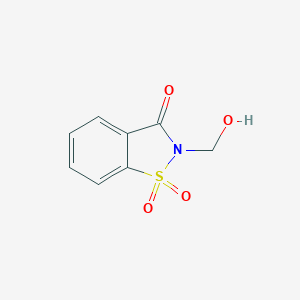
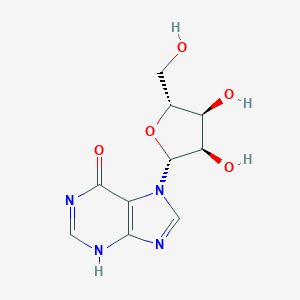
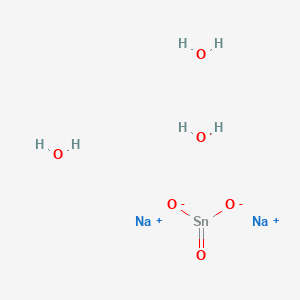




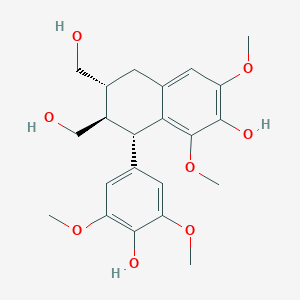
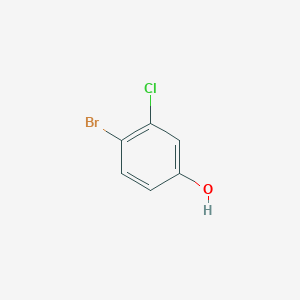
![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
